molecular formula C19H23FN2O2S B2746413 2-(4-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide CAS No. 1428363-34-1

2-(4-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide

Cat. No. B2746413
CAS RN: 1428363-34-1
M. Wt: 362.46
InChI Key: VMTCSPGFHSIIQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a fluorophenoxy group, which is a phenol derivative where one of the hydrogen atoms is replaced by a fluorine atom and one of the hydroxyl hydrogen is replaced by a phenoxy group. It also contains a thiophenyl group, which is a sulfur-containing heterocyclic compound, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a complex organic compound, it likely has a relatively high molecular weight and may have specific interactions with other substances based on its functional groups.

Scientific Research Applications

Histamine H2 Receptor Antagonist with Gastroprotective Activity

Research on derivatives of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide, which shares structural similarity with the specified compound, has demonstrated gastroprotective activities. These compounds, particularly those with a thioether function such as furfurylthio or furfurylsulfinyl, showed significant histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. One potent compound identified was 2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide, highlighting the importance of heteroaromatic rings and specific substituents for enhanced activity (Hirakawa et al., 1998).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was achieved using immobilized lipase as a catalyst. This process optimization study used various acyl donors and conditions to achieve high selectivity and efficiency, demonstrating the compound's potential application in the synthesis of biologically active molecules (Magadum & Yadav, 2018).

Antimicrobial Evaluation of Novel Imines and Thiazolidinones

Compounds synthesized from derivatives similar to the specified compound have been evaluated for their antimicrobial properties. For example, the creation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and its cyclization with thioglycolic acid yielded compounds with notable antibacterial and antifungal activities. This illustrates the potential of structurally related compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Herbicidal Activity of Novel Derivatives

Synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed better herbicidal activities against dicotyledonous weeds. This suggests that compounds structurally related to the specified compound could have significant applications in agricultural chemistry, providing new tools for weed management (Wu et al., 2011).

Antibacterial Potentials of Acetamide Derivatives

Research involving the synthesis of acetamide derivatives bearing structural features similar to the specified compound has shown moderate antibacterial activity. These studies contribute to the understanding of how such compounds can be designed for enhanced antibacterial efficacy, potentially leading to the development of new antibiotics (Iqbal et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, it should be handled with care, and appropriate safety precautions should be taken when handling and disposing of it .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-9-12-22-10-7-15(8-11-22)18-2-1-13-25-18/h1-6,13,15H,7-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTCSPGFHSIIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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